molecular formula C12H16ClFN2 B6344690 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine CAS No. 1240581-27-4

1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6344690
CAS No.: 1240581-27-4
M. Wt: 242.72 g/mol
InChI Key: DLQMXKLGPBMMKX-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chloro-3-fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The piperazine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: It is investigated as a potential pharmacophore for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Comparison with Similar Compounds

    1-[(4-Chloro-3-fluorophenyl)methyl]piperazine: Lacks the methyl group on the piperazine ring.

    1-[(4-Chlorophenyl)methyl]-2-methylpiperazine: Lacks the fluoro substituent on the phenyl ring.

    1-[(4-Fluorophenyl)methyl]-2-methylpiperazine: Lacks the chloro substituent on the phenyl ring.

Uniqueness: 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can enhance its chemical reactivity and biological activity. The combination of these substituents with the piperazine ring and methyl group provides a distinct chemical structure that can be leveraged for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQMXKLGPBMMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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